molecular formula C9H9ClN2O2 B1457356 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline CAS No. 1421603-43-1

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B1457356
CAS No.: 1421603-43-1
M. Wt: 212.63 g/mol
InChI Key: FRGXPNHJORJDMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is a synthetic organic compound with the molecular formula C9H9ClN2O2. It belongs to the class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. These interactions can lead to the modulation of enzyme activity, thereby influencing the cellular redox state. Additionally, this compound can bind to certain proteins, altering their conformation and function, which may impact various signaling pathways within the cell .

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. For instance, it can induce apoptosis in cancer cells by activating caspase enzymes and promoting the release of cytochrome c from mitochondria. Furthermore, this compound can affect gene expression by modulating transcription factors such as NF-κB and AP-1, leading to changes in the expression of genes involved in inflammation and immune responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of specific enzymes, such as topoisomerase and proteasome, which are crucial for DNA replication and protein degradation, respectively. By inhibiting these enzymes, this compound can disrupt cellular homeostasis and induce cell death. Additionally, this compound can bind to DNA and RNA, interfering with their normal functions and leading to alterations in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The stability of this compound is relatively high, allowing it to maintain its activity over extended periods. It can undergo degradation under certain conditions, such as exposure to light and high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, while exceeding this threshold can lead to adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites. These metabolites can further interact with cellular macromolecules, potentially causing oxidative stress and cellular damage. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline typically involves the nitration of 8-chloro-1,2,3,4-tetrahydroquinoline. This can be achieved through the reaction of 8-chloro-1,2,3,4-tetrahydroquinoline with a nitrating agent such as nitric acid in the presence of sulfuric acid .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Comparison with Similar Compounds

  • 8-Chloro-1,2,3,4-tetrahydroquinoline
  • 5-Nitro-1,2,3,4-tetrahydroquinoline
  • 8-Bromo-5-nitro-1,2,3,4-tetrahydroquinoline

Comparison: 8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline is unique due to the presence of both chloro and nitro substituents, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit enhanced antimicrobial or anticancer properties due to the synergistic effects of these functional groups .

Properties

IUPAC Name

8-chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O2/c10-7-3-4-8(12(13)14)6-2-1-5-11-9(6)7/h3-4,11H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRGXPNHJORJDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 2
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 3
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 4
Reactant of Route 4
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 5
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline
Reactant of Route 6
8-Chloro-5-nitro-1,2,3,4-tetrahydroquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.